![molecular formula C20H23N5O3 B4084841 4-(4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-3-NITROPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4084841.png)
4-(4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-3-NITROPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE
Overview
Description
4-(4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-3-NITROPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with a unique structure that includes a nitrophenyl group, a dimethylamino propyl group, and a dihydrophthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-3-NITROPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps. One common approach is to start with the preparation of the nitrophenyl intermediate, which is then reacted with dimethylaminopropylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction parameters is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-3-NITROPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce nitroso or nitro compounds.
Scientific Research Applications
4-(4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-3-NITROPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-3-NITROPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound used in the preparation of surfactants and other chemicals.
Nitrophenyl derivatives: Compounds with similar nitrophenyl groups that exhibit comparable chemical reactivity.
Dihydrophthalazinone derivatives: Compounds with a similar core structure that may have different substituents.
Uniqueness
4-(4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-3-NITROPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[4-[3-(dimethylamino)propylamino]-3-nitrophenyl]-2-methylphthalazin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-23(2)12-6-11-21-17-10-9-14(13-18(17)25(27)28)19-15-7-4-5-8-16(15)20(26)24(3)22-19/h4-5,7-10,13,21H,6,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTZXYDOJDKCAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NCCCN(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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